Validated 17β-HSD1 Inhibitory Activity: The Parent Scaffold's Baseline Potency
6-Phenylnaphthalen-2-ol exhibits moderate inhibitory activity against human 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1), an enzyme target for estrogen-dependent diseases. In an in vitro assay measuring the conversion of [3H]estrone to [3H]17β-estradiol in human placental microsomes, the compound showed an IC50 value of 116 nM [1]. This potency serves as the crucial baseline for a large series of substituted analogs, where strategic modifications (e.g., introduction of a 1-phenyl group) led to compounds with IC50 values as low as 20 nM, representing a nearly 6-fold increase in potency [2]. This data confirms the compound's activity and validates it as the essential reference point in structure-activity relationship (SAR) studies.
| Evidence Dimension | Inhibitory potency (IC50) against human 17β-HSD1 |
|---|---|
| Target Compound Data | IC50 = 116 nM |
| Comparator Or Baseline | Optimized analog 'Compound 32' (1-phenyl substituted derivative): IC50 = 20 nM [2] |
| Quantified Difference | The optimized analog is approximately 5.8 times more potent than the parent scaffold. |
| Conditions | In vitro enzyme assay using human placental 17β-HSD1 and [3H]estrone as substrate [1] |
Why This Matters
This quantitative baseline is essential for medicinal chemists to understand the SAR of the 6-phenyl-2-naphthol class and to rationally design, select, or procure the correct starting material or control for their experiments.
- [1] BindingDB Entry for BDBM50168371 (6-(3-Hydroxy-phenyl)-naphthalen-2-ol). Data curated from Marchais-Oberwinkler et al., J Med Chem, 2008. Accessed April 22, 2026. View Source
- [2] Marchais-Oberwinkler, S., et al. (2008). Substituted 6-phenyl-2-naphthols. Potent and selective nonsteroidal inhibitors of 17beta-hydroxysteroid dehydrogenase type 1 (17beta-HSD1): design, synthesis, biological evaluation, and pharmacokinetics. Journal of Medicinal Chemistry, 51(15), 4685-4698. View Source
